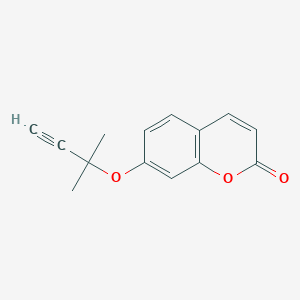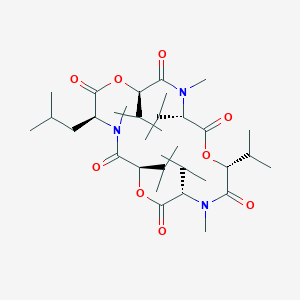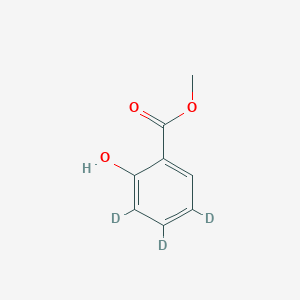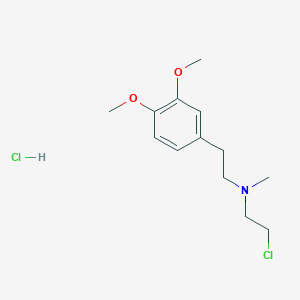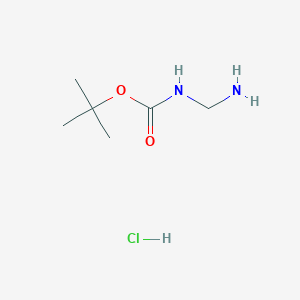
Desethyl Fondenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethyl Fondenafil, also known as Desmethyl Fondenafil, is a compound with the molecular formula C23H30N6O3 . It is a derivative of Fondenafil .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 30 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 438.52 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Neurobiology Advances from Brain Disease Models
Research in neurobiology, particularly the brain disease model of addiction, highlights the complexity of addiction as a brain disease and its treatment. Advances in understanding the neurobiology of addiction, including the desensitization of reward circuits, strength of conditioned responses, and the role of executive functions, offer insights into the brain's response to various substances. These insights are crucial for developing effective prevention, treatment interventions, and public health policies for substance use disorders (Volkow, Koob, & McLellan, 2016).
Detection of Antibiotic Resistance
The application of Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry for detecting antibiotic resistance mechanisms underscores the importance of analytical methods in identifying resistance determinants and understanding bacterial physiology. This approach could be analogous in studying Desethyl Fondenafil, where analytical techniques might reveal its pharmacokinetic profiles or resistance mechanisms in targeted therapies (Hrabák, Chudáčková, & Walková, 2013).
Novel Phosphodiesterase Type 5 Modulators
The development of novel phosphodiesterase type 5 (PDE5) modulators for treating conditions like erectile dysfunction and pulmonary arterial hypertension involves understanding the selectivity, pharmacokinetics, and clinical efficacy of new agents. This research area might intersect with this compound's applications, considering its potential role in modulating PDE5 or related targets. Innovations in this field aim to overcome limitations of first-generation agents, highlighting the importance of selectivity and pharmacokinetic profiles in drug development (Bell & Palmer, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "Desethyl Fondenafil can be synthesized by starting with the commercially available compound Sildenafil. The ethyl group on the piperazine ring of Sildenafil can be removed through a deethylation reaction to yield Desethyl Fondenafil.", "Starting Materials": [ "Sildenafil" ], "Reaction": [ "Step 1: Sildenafil is dissolved in a solvent such as ethanol or methanol.", "Step 2: A deethylation reagent such as sodium ethoxide or potassium tert-butoxide is added to the solution.", "Step 3: The reaction mixture is heated under reflux for several hours.", "Step 4: The solvent is removed under reduced pressure to yield Desethyl Fondenafil as a solid product." ] } | |
Numéro CAS |
1027192-92-2 |
Formule moléculaire |
C₂₂H₂₈N₆O₃ |
Poids moléculaire |
424.5 |
Synonymes |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-[2-ethoxy-5-(1-piperazinylcarbonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


